tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(pyridin-3-yloxymethyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-13(2,3)19-12(17)16-14(6-7-14)10-18-11-5-4-8-15-9-11/h4-5,8-9H,6-7,10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFNAONNFDSLNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)COC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative and a pyridin-3-yloxy group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to tert-butyl carbamate derivatives exhibit significant anticancer properties. They have been shown to inhibit key oncogenic pathways, particularly those involving receptor tyrosine kinases such as c-KIT, which is implicated in gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT mutations has been a focal point in developing targeted therapies for various cancers .
Neuropharmacology
The compound's structural attributes suggest potential applications in neuropharmacology. Its ability to interact with neurotransmitter systems may lead to the development of novel antidepressants or anxiolytics. Studies on related compounds have demonstrated efficacy in modulating serotonin receptors, which are critical targets for treating depression .
Anti-inflammatory Properties
Preliminary studies have indicated that the compound might possess anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. This potential has been explored through various in vitro assays assessing cytokine production and immune cell modulation .
Case Study 1: Inhibition of c-KIT in GISTs
A study demonstrated that a related compound effectively inhibited the c-KIT kinase activity in GIST cell lines, leading to reduced cell proliferation and increased apoptosis. This study underscores the potential of tert-butyl carbamate derivatives in cancer therapy .
Case Study 2: Neuropharmacological Screening
In a neuropharmacological screening, derivatives of tert-butyl carbamates were evaluated for their binding affinity to serotonin receptors. Results indicated promising interactions that could lead to the development of new antidepressants .
Case Study 3: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties of similar compounds revealed significant reductions in pro-inflammatory cytokines when tested on macrophage cell lines. This suggests that tert-butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate may have therapeutic potential in inflammatory diseases .
Mechanism of Action
The mechanism of action of tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane Carbamates with Varied Substituents
(a) tert-Butyl benzyl(cyclopropyl)carbamate (3s)
- Structure : Cyclopropane ring directly bonded to a benzyl group and a tert-butyl carbamate.
- Synthesis : Prepared via alkylation of tert-butyl cyclopropylamine with benzyl bromide under basic conditions .
- Applications : Used in studies exploring cyclopropane ring strain effects on reactivity .
(b) tert-Butyl (1-cyanocyclopropyl)carbamate
- Structure: Cyclopropane substituted with a cyano group and a tert-butyl carbamate.
- Synthesis: Not detailed in evidence, but safety data highlight its use in laboratory research .
- Key Differences: The electron-withdrawing cyano group increases electrophilicity, making this compound more reactive toward nucleophiles than the pyridinyloxy analog .
(c) tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate
Pyridine-Containing Carbamates
(a) tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate
- Structure : Pyridine ring substituted with methoxy groups and a methylcarbamate.
- Key Differences : The methylene linkage to pyridine (vs. ether linkage in the target compound) reduces steric hindrance. Methoxy groups increase electron density on the pyridine ring, altering reactivity .
- Applications : Investigated for CNS-targeted drug candidates due to pyridine’s blood-brain barrier permeability .
Cyclohexane and Cyclopentane Analogs
(a) tert-Butyl ((1R,3S)-3-isopropyl-3-[[4-(trifluoromethyl)-3',6'-dihydro-2,4'-bipyridin-1'-(2'H)-yl]carbonyl]cyclopentyl)carbamate
- Structure : Cyclopentane core with trifluoromethyl and bipyridine substituents.
- Synthesis : Coupling of cyclopentanecarboxylic acid derivatives with tetrahydropyridines using phosphonium reagents .
- Key Differences : The larger cyclopentane ring increases conformational flexibility compared to the rigid cyclopropane in the target compound .
(b) tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296)
Physicochemical Properties
| Compound | LogP (Predicted) | Hydrogen Bond Acceptors | Key Substituent Effects |
|---|---|---|---|
| Target Compound | ~2.1 | 4 (pyridine O, carbamate) | Pyridinyloxy enhances polarity |
| tert-Butyl (1-cyanocyclopropyl)carbamate | ~1.8 | 3 | Cyano increases electrophilicity |
| tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate | ~1.5 | 5 | Methoxy groups boost electron density |
Stability and Reactivity
- Target Compound : The ether linkage in pyridin-3-yloxy may confer resistance to hydrolysis compared to esters.
- Cyano Analog: Susceptible to nucleophilic attack at the cyano group, limiting shelf life .
- Hydroxyethyl Derivative : Prone to oxidation at the hydroxyl group, requiring stabilization .
Biological Activity
tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate, with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research . This article delves into its biological activity, mechanisms, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound’s mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are necessary to elucidate the specific pathways involved.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines, particularly those associated with solid tumors. The mechanism of action may involve the modulation of key signaling pathways related to cell proliferation and survival. For instance, it has been observed to affect the expression levels of proteins involved in the apoptotic process .
Case Studies
- Study on Anticancer Efficacy : A study published in 2020 explored the effects of pyridine derivatives on cancer cell lines, including those treated with this compound. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with a corresponding increase in markers of apoptosis such as caspase activation .
- Antimicrobial Activity Assessment : Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, highlighting its potential as an antimicrobial agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways essential for microbial growth and cancer cell proliferation.
- Receptor Interaction : It potentially interacts with cellular receptors that modulate signaling pathways related to apoptosis and cell cycle regulation.
- Oxidative Stress Induction : The compound may induce oxidative stress in target cells, leading to increased apoptosis rates in cancer cells .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| tert-Butyl (1-((pyridin-2-yloxy)methyl)cyclopropyl)carbamate | Similar | Moderate | Low |
| tert-Butyl (1-((pyridin-4-yloxy)methyl)cyclopropyl)carbamate | Similar | High | Moderate |
| tert-Butyl (1-((pyridin-3-yloxy)ethyl)cyclopropyl)carbamate | Similar | Low | High |
This table illustrates that while some analogs exhibit high antimicrobial or anticancer activity, this compound shows a balanced profile with significant potential in both areas .
Q & A
Q. What are the optimized synthetic routes for tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate, and how can side reactions be minimized?
The synthesis typically involves reacting 1-((pyridin-3-yloxy)methyl)cyclopropylamine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine in THF) at 0–5°C to suppress side reactions like over-alkylation . Key steps include:
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of intermediates.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .
- Yield optimization : Monitor reaction progress via TLC or HPLC; excess tert-butyl chloroformate (1.2–1.5 eq.) improves conversion .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : 1H NMR (δ 1.2–1.5 ppm for tert-butyl group; δ 6.5–8.5 ppm for pyridine protons) and 13C NMR (δ 80–85 ppm for carbamate carbonyl) confirm structure .
- Mass spectrometry : ESI+ mode detects [M+H]+ ions (expected m/z ~319 for C₁₄H₂₁N₂O₃) .
- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and stability .
Q. How does the tert-butyl carbamate group function as a protective strategy for amines in multi-step syntheses?
The tert-butyl carbamate (Boc) group:
- Protects amines : Stable under basic/neutral conditions but cleaved by strong acids (e.g., TFA in DCM) .
- Applications : Enables selective functionalization of other groups (e.g., pyridine ethers) without deprotection .
- Validation : Confirm deprotection via 1H NMR (disappearance of tert-butyl signal at δ 1.4 ppm) .
Advanced Research Questions
Q. What experimental designs address regioselectivity challenges during functionalization of the pyridin-3-yloxy moiety?
- Electrophilic substitution : Use directing groups (e.g., nitro) to control halogenation or sulfonation positions .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₂Cl₂) and base (K₂CO₃) in THF/water .
- Kinetic studies : Compare reaction rates under varying temperatures (25–80°C) and monitor intermediates via LC-MS .
Q. How do steric and electronic effects of the cyclopropane ring influence hydrolysis stability?
- Acidic hydrolysis : Reflux in HCl/THF (1–2M) removes the Boc group; cyclopropane strain accelerates ring-opening side reactions .
- Basic hydrolysis : NaOH/MeOH (0.1–1M) at 25°C preserves the cyclopropane but may degrade pyridine ethers .
- Data analysis : Quantify degradation products (e.g., cyclopropanol derivatives) via GC-MS or NMR integration .
Q. What strategies validate this compound’s role in enzyme inhibition studies or drug discovery pipelines?
- Target engagement assays : Test binding affinity (IC₅₀) using fluorescence polarization or SPR against kinases/GPCRs .
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
- Structure-activity relationships (SAR) : Modify the pyridine oxygen or cyclopropane substituents and compare bioactivity .
Data Contradictions and Resolution
- Synthetic yields : Patents report 60–80% yields , while academic studies achieve 40–50% due to stricter purity criteria . Resolve via scale-adjusted purification (preparative HPLC > column chromatography).
- Stability discrepancies : Cyclopropane stability varies with solvent polarity (e.g., stable in DMSO but degrades in aqueous MeOH) . Always pre-test storage conditions.
Methodological Recommendations
- Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of tert-butyl chloroformate .
- Data reproducibility : Share detailed protocols for reaction monitoring (TLC Rf values, HPLC gradients) .
- Open science : Deposit spectral data in public repositories (e.g., PubChem) to aid cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
